![molecular formula C16H14N2O5 B2573917 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea CAS No. 1418113-66-2](/img/structure/B2573917.png)
3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea
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Description
3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea is a useful research compound. Its molecular formula is C16H14N2O5 and its molecular weight is 314.297. The purity is usually 95%.
BenchChem offers high-quality 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activity
A study by Struga et al. (2007) explores the synthesis of thiourea and urea derivatives of similar complex cyclic structures, emphasizing the pharmacological potential of these compounds. The research highlights the compound's cytotoxicity, anti-HIV activity, and antimicrobial effects against various bacteria and fungi, demonstrating the broad scope of pharmacological research applications for these molecules (Struga et al., 2007).
Spectroscopic Analysis and Molecular Structure
Renjith et al. (2014) focused on the spectroscopic analysis (FT-IR, FT-Raman), hyperpolarizability, NBO analysis, and HOMO-LUMO analysis of a compound with a similar complex structure. Their research provides insights into the molecular stability, electronic properties, and potential applications in non-linear optics, highlighting the importance of these compounds in molecular and material science research (Renjith et al., 2014).
Chemical Reactivity and Transformation
Research by Оkovytaya and Tarabara (2014) elaborates on the synthesis of a compound closely related to the one , investigating its chemical reactivity and potential for further transformations. This study underscores the versatility of these compounds in synthetic chemistry, particularly in creating various amides and polycyclic ureas through processes like Curtius rearrangement, demonstrating their utility in developing new chemical entities (Tatyana S. Оkovytaya & I. Tarabara, 2014).
Antioxidant Properties
Luo et al. (2014) isolated new lignans from Callicarpa nudiflora, demonstrating significant antioxidant activities. While not directly related to the exact chemical structure , this research indicates the potential of structurally complex compounds in contributing to antioxidant research, suggesting a broader context for the application of complex cyclic compounds in discovering new antioxidant agents (Luo et al., 2014).
properties
IUPAC Name |
1-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-13-11-10-6-7-16(23-10,12(11)14(20)22-13)8-17-15(21)18-9-4-2-1-3-5-9/h1-7,10-12H,8H2,(H2,17,18,21)/t10-,11-,12+,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRUDMKRNDFBDS-OVZMXSCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)NC[C@]23C=C[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea |
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